alpha-Methylcinnamaldehyde

Description

Contextualization within Cinnamaldehyde (B126680) Derivatives Research

α-Methylcinnamaldehyde is a prominent member of the cinnamaldehyde derivative family, a class of compounds extensively studied for their diverse chemical and biological activities. Research often involves comparing the properties and efficacy of α-Methylcinnamaldehyde with other substituted cinnamaldehydes to understand structure-activity relationships. For instance, studies have investigated its role alongside other derivatives, such as α-bromocinnamaldehyde and α-chlorocinnamaldehyde, as inhibitors of the enzyme tyrosinase. scribd.comacs.org These comparative analyses are crucial in determining how modifications to the cinnamaldehyde backbone, like the introduction of a methyl group at the alpha position, influence the compound's biological and chemical behavior.

Further research has explored the structure-dependent effects of cinnamaldehyde derivatives on biological pathways, such as TRPA1-induced serotonin (B10506) release in intestinal cells. In these studies, α-Methylcinnamaldehyde is often included to elucidate the impact of the α-methyl group on the compound's activity compared to the parent cinnamaldehyde and other analogs. Additionally, its effectiveness as an antibiofilm agent has been contrasted with trans-cinnamaldehyde and other derivatives against pathogens like Candida albicans. frontiersin.orgnih.gov This body of research highlights the importance of α-Methylcinnamaldehyde as a key subject in the broader investigation of cinnamaldehyde derivatives.

Historical Perspectives on Chemical Investigations

The synthesis of α-Methylcinnamaldehyde has been a subject of chemical investigation for many decades. One of the foundational methods for its preparation is the Claisen-Schmidt condensation, a classic organic reaction involving the cross-aldol condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone. researchgate.net In the case of α-Methylcinnamaldehyde, this typically involves the reaction of benzaldehyde (B42025) with propionaldehyde (B47417) in the presence of a base. nbinno.comchemicalbook.com

Early patents, such as one from 1937, describe improved processes for synthesizing unsaturated aldehydes like α-Methylcinnamaldehyde by reacting aldehyde compounds in the presence of an alkaline condensing agent, with one aldehyde being in the form of its bisulfite compound to enhance reactivity and yield. scribd.com Over the years, various modifications and improvements to the synthesis have been reported, focusing on different catalysts and reaction conditions to enhance efficiency and yield. These have included the use of various alkaline catalysts, phase transfer catalysts like polyethylene (B3416737) glycol (PEG) and tetrabutylammonium (B224687) bromide (TBAB), and different solvent systems. google.com These historical developments in its synthesis have been pivotal in making α-Methylcinnamaldehyde readily accessible for both industrial use and further academic research.

Current Research Landscape and Academic Significance

The academic significance of α-Methylcinnamaldehyde in the current research landscape is multifaceted, extending from its application as a building block in medicinal chemistry to its role in the development of sustainable chemical processes. A significant area of interest is its use as a key intermediate in the synthesis of the drug epalrestat (B1671369), which is used for the treatment of diabetic neuropathy. researchgate.netmdpi.com The synthesis of epalrestat often involves a Knoevenagel condensation between α-Methylcinnamaldehyde and a rhodanine (B49660) derivative. mdpi.com

Contemporary research continues to explore the biological activities of α-Methylcinnamaldehyde. Studies have demonstrated its antifungal properties, with investigations into its efficacy against various fungal strains and its mechanism of action, which may involve the inhibition of ergosterol (B1671047) biosynthesis. chemicalbook.comnih.gov Its potential as an antibiofilm agent is also an active area of research, with studies showing its ability to inhibit biofilm formation by pathogenic yeasts. frontiersin.orgnih.gov

Furthermore, modern synthetic chemistry is exploring more environmentally friendly and efficient ways to produce α-Methylcinnamaldehyde and its derivatives. "Green synthesis" approaches, utilizing solid base catalysts like magnesium-zirconium mixed oxides, aim to reduce waste and improve the sustainability of the process. researchgate.net The selective hydrogenation of α,β-unsaturated aldehydes is another area of current research, where catalysts are being developed to selectively reduce the carbonyl group of compounds like α-Methylcinnamaldehyde to produce valuable unsaturated alcohols. mdpi.com This ongoing research underscores the continued importance of α-Methylcinnamaldehyde as a versatile molecule in both fundamental and applied chemical science.

Chemical and Physical Properties of α-Methylcinnamaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O | chemimpex.com |

| Molecular Weight | 146.19 g/mol | chemimpex.com |

| Appearance | Clear yellow liquid | nih.gov |

| Odor | Cinnamon-like, spicy | nbinno.comchemicalbook.com |

| Boiling Point | 148-149 °C at 27 mmHg | chemicalbook.com |

| Density | ~1.047 g/mL at 25 °C | chemicalbook.com |

| Solubility | Insoluble in water; soluble in oils and ethanol | nih.gov |

| CAS Number | 101-39-3 | nih.gov |

Comparative Inhibitory Activity of Cinnamaldehyde Derivatives on Tyrosinase

| Compound | Monophenolase IC₅₀ (mM) | Diphenolase IC₅₀ (mM) | Reference(s) |

| α-Bromocinnamaldehyde | 0.075 | 0.049 | acs.org |

| α-Chlorocinnamaldehyde | 0.140 | 0.110 | acs.org |

| α-Methylcinnamaldehyde | 0.440 | 0.450 | acs.org |

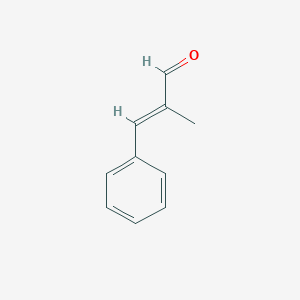

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUMOWNVWOXZAU-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018359 | |

| Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

302 °F at 100 mmHg (NTP, 1992) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

175 °F (NTP, 1992) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040 | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101-39-3, 15174-47-7 | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Methyl-trans-cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15174-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-methyl-3-phenylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-methylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C647N9853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies and Advanced Transformations

Classical Synthetic Routes

Traditional chemical synthesis provides robust and scalable methods for the production of alpha-Methylcinnamaldehyde. These routes often involve condensation reactions and selective reductions.

The Claisen-Schmidt condensation is a cornerstone of this compound synthesis. This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking alpha-hydrogens, such as benzaldehyde (B42025), with an aliphatic aldehyde or ketone that possesses alpha-hydrogens, in this case, propanal. google.comscribd.com The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the α,β-unsaturated aldehyde.

Various catalysts and reaction conditions have been explored to optimize this process. Alkaline condensing agents like sodium hydroxide (B78521) are commonly used. chemicalbook.com For instance, the condensation of benzaldehyde and propionaldehyde (B47417) in the presence of a 1% caustic soda solution is a documented method for its synthesis. chemicalbook.com Research has also been conducted on solid base catalysts, such as Mg-Zr mixed oxides supported on hexagonal mesoporous silica (B1680970) (HMS), which have demonstrated high activity and selectivity. alfa-chemistry.com A patent describes a method with a yield of up to 82.4% by reacting benzaldehyde and n-propionaldehyde in a methanol-water solution with sodium hydroxide, carefully controlling the temperature and addition time. google.com

| Reactants | Catalyst/Base | Solvent | Key Conditions | Yield/Selectivity |

|---|---|---|---|---|

| Benzaldehyde, Propanal | Sodium Hydroxide | Methanol/Water | Temperature control (15-25°C), slow addition of propanal | Up to 82.4% yield |

| Benzaldehyde, Propanal | Mg-Zr (2:1)/HMS (20% w/w) | Not specified | 443 K, Benzaldehyde to propanal mole ratio of 1:1.5 | 71% benzaldehyde conversion, 92% selectivity |

Controlled hydrogenation is another classical approach, typically used to synthesize the saturated analogue, α-methyldihydrocinnamaldehyde, by selectively reducing the carbon-carbon double bond while preserving the aldehyde functional group. A patented process describes the selective hydrogenation of a related compound, p-t-butyl-alpha-methylcinnamaldehyde, to p-t-butyl-alpha-methyldihydrocinnamaldehyde. This is achieved using a catalyst composite of palladium, alumina, and lithium oxide at temperatures between 50 to 150°C and hydrogen pressures from 50 to 2000 p.s.i.g. This method highlights the potential for controlled hydrogenation in the synthesis of derivatives of this compound. The synthesis of this compound itself can also be achieved through the controlled hydrogenation of α-methylcinnamic aldehyde. chemicalbook.com

Chemo-Enzymatic and Biocatalytic Synthesis

In recent years, there has been a significant shift towards more sustainable and selective synthetic methods. Chemo-enzymatic and biocatalytic approaches for the synthesis of this compound and its derivatives have emerged as powerful alternatives to classical methods.

The enzymatic reduction of the carbon-carbon double bond in this compound and its derivatives offers a highly stereoselective route to chiral saturated aldehydes, which are valuable in the fragrance industry. Ene-reductases from the "Old Yellow Enzyme" (OYE) family are particularly effective for this transformation. nih.gov

The stereochemical outcome of the bioreduction is dependent on the specific enzyme used. For instance, the (R)-enantiomers of α-methyldihydrocinnamaldehyde derivatives can be obtained using the OYE homolog YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato, albeit with modest enantiomeric excess (e.e.). nih.gov Conversely, the (S)-enantiomers can be produced with high stereoselectivity (up to 97% e.e.) using isoenzyme OPR3, nicotinamide (B372718) 2-cyclohexene-1-one reductase (NCR) from Zymomonas mobilis, and yeast OYE isoenzymes 1-3. nih.gov The reaction conditions, such as the use of an organic co-solvent like t-butyl methyl ether, can significantly influence both the reaction rate and the stereoselectivity. nih.gov

| Enzyme | Organism | Product Enantiomer | Maximum Enantiomeric Excess (e.e.) |

|---|---|---|---|

| YqjM | Bacillus subtilis | (R) | Modest |

| OPR1 | Tomato | (R) | 53% |

| OPR3 | - | (S) | Up to 97% |

| NCR | Zymomonas mobilis | (S) | - |

| OYEs 1-3 | Yeast | (S) | - |

Hydrogen-borrowing cascades represent an elegant and atom-economical approach in biocatalysis. This strategy has been applied to the synthesis of chiral α-substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes, a class of compounds that includes this compound. This methodology combines two enzyme classes, ene-reductases (ERs) and aldehyde dehydrogenases (Ald-DHs), in a concurrent reductive-oxidative biocatalytic cascade.

In this process, the ene-reductase first reduces the carbon-carbon double bond of the unsaturated aldehyde. Subsequently, the aldehyde dehydrogenase oxidizes the resulting saturated aldehyde to the corresponding carboxylic acid. A key advantage of this system is that no external hydride source is required, as the hydride for the initial reductive step is provided by the subsequent oxidative step, making it a "hydrogen-borrowing" process. This approach has been successfully applied to the synthesis of various chiral substituted carboxylic acids with high yield, chemo-, and stereoselectivity.

Derivatization and Functionalization Reactions

This compound can undergo a variety of derivatization and functionalization reactions at its aldehyde group and carbon-carbon double bond, leading to a range of other valuable compounds.

One important transformation is the oxidation of the aldehyde group to a carboxylic acid, yielding alpha-methylcinnamic acid . This can be achieved through various synthetic methods. The Knoevenagel-Doebner condensation provides a route to cinnamic acid derivatives by reacting aromatic aldehydes with compounds containing active methylene (B1212753) groups, such as malonic acid, in the presence of a basic catalyst like pyridine. organic-chemistry.orgasianpubs.org Microwave-assisted synthesis using succinic anhydride (B1165640) and a substituted benzaldehyde with sodium hydroxide as a base has also been reported for the preparation of α-methylcinnamic acid derivatives. theaic.org

The aldehyde group of this compound can also be selectively reduced to the corresponding primary alcohol, alpha-methylcinnamyl alcohol . This transformation can be achieved using various reducing agents. For instance, the reduction of cinnamaldehyde (B126680) with thexylborane in THF at 0°C for 15 minutes yields cinnamyl alcohol in 70% yield, demonstrating a method that could be applicable to its alpha-methyl derivative. prepchem.com

Furthermore, the carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. The reaction of an aldehyde with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. chemguide.co.uklibretexts.org This provides a versatile method for introducing a wide range of alkyl or aryl groups at the carbonyl carbon, thus functionalizing this compound into more complex structures.

Hydrophosphination Reactions

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, represents a highly atom-economical method for forming carbon-phosphorus (C-P) bonds. While literature specifically detailing the hydrophosphination of this compound is not abundant, the reaction's general applicability to α,β-unsaturated aldehydes allows for a thorough discussion of the methodologies relevant to this substrate. The reaction can be catalyzed by various means, including organocatalysts and transition metal complexes, often with high degrees of control over regioselectivity and stereoselectivity.

For a substrate like this compound, the addition of a phosphine (B1218219) can theoretically occur in a 1,2-fashion (across the C=O bond) or a 1,4-conjugate addition fashion (across the C=C bond). Catalytic methods predominantly favor the 1,4-addition pathway, leading to β-phosphino aldehydes.

Organocatalytic Approach: Chiral amines have been successfully employed to catalyze the enantioselective conjugate addition of phosphines to α,β-unsaturated aldehydes. This method is valued for its simplicity and for producing optically active phosphine derivatives in high yields and enantiomeric excesses (up to 99% ee). The synthetic utility of this transformation is significant, as it provides a direct route to enantioenriched tertiary phosphines.

Metal-Catalyzed Approach: Transition metals are also effective catalysts for hydrophosphination reactions. For instance, manganese(I) complexes have been used for the asymmetric hydrophosphination of various α,β-unsaturated carbonyl derivatives. A delicate balance between the catalyst and a basic co-catalyst is crucial to minimize undesired base-catalyzed side reactions. Similarly, alkylaluminium compounds have been developed for the regioselective hydrophosphinylation of α,β-unsaturated ketones, yielding γ-ketophosphine oxides efficiently without the need for acids or bases. Iron complexes have also been explored for intramolecular hydrophosphination, highlighting the versatility of first-row transition metals in facilitating C-P bond formation.

The table below summarizes general findings for the hydrophosphination of α,β-unsaturated aldehydes, which are applicable to this compound.

| Catalyst Type | Key Features | Typical Substrates | Expected Product with this compound |

| Chiral Amines | High enantioselectivity (up to 99% ee), high yields, metal-free. | α,β-Unsaturated Aldehydes | Chiral β-phosphino aldehyde |

| Manganese(I) Complexes | Catalytic asymmetric hydrophosphination, requires basic co-catalyst. | α,β-Unsaturated Ketones, Esters, Amides | Chiral β-phosphino aldehyde |

| Alkylaluminium Compounds | High regioselectivity, proceeds without additives, excellent atom economy. | α,β-Unsaturated Ketones | β-phosphinyl aldehyde (after oxidation) |

| Iron Complexes | Effective for intramolecular reactions, utilizes an earth-abundant metal. | Alkenyl and Alkynyl Phosphines | (Not directly applicable for intermolecular reaction) |

Methylthiomethylation Strategies

Methylthiomethylation introduces a methylthiomethyl (-CH₂SCH₃) group into a molecule. In the context of this compound, this transformation typically occurs at the α-carbon position. A novel method has been developed for the synthesis of α-methylthiomethyl cinnamaldehyde, a sulfur-containing flavor compound. nih.gov

This synthetic strategy utilizes cinnamaldehyde as the starting material, though the methodology is directly applicable to this compound by substituting it for cinnamaldehyde. The key reagents for the methylthiomethylation are dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. The reaction proceeds through an electrophilic methyl methylenethionium salt intermediate, which is generated in situ.

The process involves first reacting dimethyl sulfoxide and oxalyl chloride in a suitable solvent, such as xylene. Subsequently, triethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and the cinnamaldehyde derivative are introduced into the reaction system. Under reflux conditions, DABCO facilitates the formation of a nucleophilic enol anion from the aldehyde, which then reacts with the previously formed methylenethionium salt. An elimination step follows, yielding the desired α-methylthiomethyl cinnamaldehyde. This optimized procedure has been reported to achieve a yield of up to 52%. nih.gov

Optimized Reaction Conditions for Methylthiomethylation:

| Parameter | Condition |

| Starting Material | Cinnamaldehyde (analogous for this compound) |

| Reagents | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine, DABCO |

| Solvent | Xylene |

| Temperature | Reflux |

| Achieved Yield | 52% |

Complexation with Metal Ions

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. Specifically, α-methyl trans-cinnamaldehyde has been utilized in the synthesis of a Schiff base ligand and its subsequent complexation with cobalt(II) and nickel(II) ions. nih.gov

The synthesis of the ligand first involves the self-coupling of α-methyl trans-cinnamaldehyde. This ligand, N,N'-Bis(α-methyl trans-cinnamadehyde)ethylenediimine, is then reacted with metal salts to form the corresponding complexes. nih.gov The characterization of these compounds has been performed using techniques such as FTIR, ESI-MS, IR, and ¹H NMR spectroscopy. nih.gov

The resulting metal complexes exhibit distinct chemical formulas and structures. The research indicates the formation of [Co(C₄₄H₄₈N₄)Cl₂] and [Ni(C₄₄H₄₈N₄)Cl₂], demonstrating that the ligand coordinates with the metal ions. nih.gov These complexes have been investigated for their biological activities, showing enhanced efficacy compared to the parent aldehyde and the free ligand. nih.gov

Synthesized Ligand and Metal Complexes:

| Compound | Chemical Formula | Metal Ion |

| Ligand | C₂₂H₂₄N₂ | N/A |

| Cobalt(II) Complex | [Co(C₄₄H₄₈N₄)Cl₂] | Co(II) |

| Nickel(II) Complex | [Ni(C₄₄H₄₈N₄)Cl₂] | Ni(II) |

The coordination of metal ions to organic ligands like the derivative of this compound can lead to compounds with significantly different physical and chemical properties, including altered electronic structure, stability, and reactivity, which is a subject of ongoing research in inorganic and medicinal chemistry.

Biological Activities and Molecular Mechanisms

Anthelmintic Properties Research

In the search for novel therapeutic agents, cinnamaldehyde (B126680) and its analogs have been investigated for a range of biological activities, including anthelmintic (anti-parasitic worm) properties. nih.govresearchgate.net Research into a series of eleven cinnamaldehyde analogs was conducted to assess their potential as dual-acting agents against both fungal biofilms and the nematode Caenorhabditis elegans. nih.govnih.gov

Within this comparative study, alpha-methylcinnamaldehyde was identified as a potent inhibitor of C. albicans biofilm formation. nih.govnih.gov However, the most significant anthelmintic properties were observed in other analogs, specifically 4-bromo-cinnamaldehyde and 4-chloro-cinnamaldehyde, which were effective against C. elegans at a concentration of 20 μg/mL. nih.govnih.gov The collective observations from this research suggest that while this compound is a powerful antibiofilm agent, other structural modifications of the cinnamaldehyde scaffold, such as halogenation, are more effective for conferring anthelmintic activity. nih.govnih.gov

Effects on Nematode Models (e.g., Caenorhabditis elegans)

Current scientific literature available through targeted searches does not provide specific information regarding the effects of this compound on nematode models such as Caenorhabditis elegans. While the parent compound, cinnamaldehyde, has been studied for its nematicidal properties and effects on oxidative stress and lifespan in C. elegans, specific research on the alpha-methyl derivative in this context could not be located.

Enzyme Inhibition Studies

Tyrosinase Inhibition and Mechanistic Insights

This compound has been identified as a reversible inhibitor of mushroom tyrosinase, an enzyme crucial for melanin biosynthesis. nih.govresearchgate.netekb.eg Research demonstrates that it can reduce both the monophenolase and diphenolase activities of the enzyme. nih.govresearchgate.netekb.eg

The inhibitory potency of this compound was quantified by its IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. Alongside other alpha-substituted cinnamaldehyde derivatives, its effects were systematically measured.

Table 1: Tyrosinase Inhibition by Cinnamaldehyde Derivatives

| Compound | IC50 on Monophenolase (mM) | IC50 on Diphenolase (mM) |

|---|---|---|

| alpha-Bromocinnamaldehyde | 0.075 | 0.049 |

| alpha-Chlorocinnamaldehyde | 0.140 | 0.110 |

| This compound | 0.440 | 0.450 |

Mechanistic studies, including fluorescence quenching and molecular docking, have provided deeper insights into its mode of action. nih.govekb.eg These investigations revealed that this compound functions as a static quencher of mushroom tyrosinase. nih.govekb.eg The docking results suggest that unlike some inhibitors, it does not form metal interactions with the copper ions at the core of the enzyme's active site. nih.govekb.eg Instead, its inhibitory effect is achieved by interacting with amino acid residues within the active site center, thereby hindering the formation of o-quinones, the precursors to melanin. nih.govekb.eg

Inflammation Modulation Research

Effects on Inflammasome Activation and Cytokine Secretion

The role of this compound in modulating inflammatory pathways has been investigated, specifically concerning the canonical NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system responsible for the secretion of potent pro-inflammatory cytokines like interleukin-1β (IL-1β).

In a comparative study using lipopolysaccharide (LPS)-primed and adenosine 5′-triphosphate (ATP)-activated macrophages, this compound was evaluated alongside cinnamaldehyde and other related compounds for its ability to inhibit IL-1β secretion. researchgate.net The results indicated that, unlike cinnamaldehyde, this compound did not exert any significant inhibitory activity on the canonical NLRP3 inflammasome-mediated IL-1β secretion. researchgate.net Furthermore, it did not have an effect on the LPS-primed gene expression of NLRP3 or IL-1β. researchgate.net A mild attenuation of Tumor Necrosis Factor-alpha (TNF-α) secretion was observed, but only at a high concentration (100 μM). researchgate.net This research suggests that the methyl substitution on the α-carbon of the side chain severely impacts the compound's ability to inhibit inflammasome activation, highlighting the critical role of the propenal group for this specific biological activity. researchgate.net

Exploratory Biological Activities (e.g., Antioxidant Potential of Derivatives)

There is a lack of specific research data from the conducted searches on the antioxidant potential of this compound itself. While studies have been conducted on the free-radical scavenging capabilities of other cinnamaldehyde derivatives, such as cinnamic acid, methyl cinnamate, and cinnamyl alcohol, equivalent data for this compound was not found.

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Key Structural Determinants for Bioactivity

The α,β-unsaturated carbonyl group is a pivotal feature for the bioactivity of many compounds, including alpha-methylcinnamaldehyde. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack. nih.gov This reactivity allows it to form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and enzymes. nih.govnih.gov This interaction can lead to the modulation of protein function and is considered a key mechanism for the biological effects of α,β-unsaturated carbonyl compounds. nih.gov The electrophilic nature of the β-carbon in this moiety is crucial for these interactions. nih.gov

The presence of a methyl group at the α-carbon distinguishes this compound from cinnamaldehyde (B126680) and significantly influences its bioactivity. This substitution can affect the molecule's steric and electronic properties. For example, in the context of tyrosinase inhibition, alpha-substituted derivatives of cinnamaldehyde, including this compound, have shown inhibitory activity. nih.gov The methyl group can modulate the reactivity of the α,β-unsaturated system and influence how the molecule fits into the active site of a target enzyme. nih.govnih.gov While this compound displayed a binding affinity for the enzyme CYP2A6 comparable to alpha-chloro-cinnamaldehyde, it was found not to be a time-dependent inhibitor, unlike its chloro-substituted counterpart, highlighting the unexpected effects of substitution at this position. google.com

Table 1: Inhibitory Concentration (IC50) of Alpha-Substituted Cinnamaldehyde Derivatives on Tyrosinase Activity. nih.gov

| Compound | IC50 on Monophenolase (mM) | IC50 on Diphenolase (mM) |

| alpha-Bromocinnamaldehyde | 0.075 | 0.049 |

| alpha-Chlorocinnamaldehyde | 0.140 | 0.110 |

| This compound | 0.440 | 0.450 |

The conjugated system of double bonds, extending from the phenyl ring through the side chain to the carbonyl group, is essential for the molecule's electronic properties and, consequently, its bioactivity. This extended conjugation influences the reactivity of the α,β-unsaturated carbonyl moiety. The length and nature of the conjugated chain can impact the molecule's interaction with biological targets. researchgate.net Altering the chain length or the degree of conjugation can modulate the biological activity of cinnamaldehyde derivatives. mdpi.com

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical property that influences the biological activity of a molecule. nih.govnih.gov It affects the compound's ability to cross biological membranes and reach its target site. nih.gov The lipophilic character of this compound, conferred by its phenyl ring and hydrocarbon backbone, plays a role in its transport and interaction with cellular components. The balance between lipophilicity and hydrophilicity is often crucial for optimal biological activity, as excessively high lipophilicity can lead to non-specific binding and reduced bioavailability. nih.gov

Computational Modeling and Simulation Approaches

Computational chemistry offers valuable insights into the structure-activity relationships of molecules like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict and understand biological activities.

Molecular docking simulations can predict the binding orientation and affinity of a ligand to a target protein. For alpha-substituted cinnamaldehyde derivatives, docking studies have suggested that they can interact with amino acid residues in the active site of enzymes like tyrosinase, rather than chelating the copper ions directly. nih.gov These computational models help to visualize and understand the molecular interactions that underpin the inhibitory activity.

Quantitative structure-activity relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For cinnamaldehyde derivatives, QSAR models have been developed to predict their antifungal activity against wood-decaying fungi, demonstrating good correlation between the chemical structures and their bioactivity. mdpi.comnih.gov These models use molecular descriptors to quantify structural features and can be used to design new derivatives with potentially enhanced activity. nih.gov Computational tools like Avogadro software can be used to calculate molecular properties and optimize geometries for such studies. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and reactivity of molecules like this compound. scienceopen.com DFT methods are used to determine the ground-state properties of molecules by calculating the electron density, which provides insights into molecular geometry, vibrational frequencies, and reaction pathways. nih.gov

Studies on structurally similar compounds, such as cinnamaldehyde, utilize DFT to explore conformational preferences, spectroscopic properties, and the influence of solvents. researchgate.netsemnan.ac.ir For instance, calculations performed using the B3LYP method with a 6-311++G(d,p) basis set can elucidate the stability of different isomers and the effects of the surrounding medium on molecular properties. researchgate.net Such analyses involve optimizing the molecular structures to find the minimum energy conformations and confirming them by ensuring the absence of imaginary wavenumbers in the vibrational analysis. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. semnan.ac.ir For this compound, these calculations can predict its reactivity profile, including sites susceptible to nucleophilic or electrophilic attack. Theoretical calculations have shown that functionals like M06-2X are reliable for predicting the structures and energies of atmospheric clusters involving aldehydes. researchgate.net This suggests that DFT can be effectively applied to understand the atmospheric chemistry and potential interactions of this compound.

Table 1: Key Parameters from DFT Calculations for Cinnamaldehyde (Illustrative) This table illustrates typical data obtained from DFT studies on the parent compound, cinnamaldehyde, which are analogous to calculations for this compound.

| Parameter | Gas Phase | In Ethanol | In Acetone | In Dichloromethane |

| HOMO-LUMO Gap | Largest | Smallest | - | - |

| Hardness | Largest | Smallest | - | - |

| Polarizability | Smallest | Largest | - | - |

| Dipole Moment | Smallest | Largest | - | - |

| Electrophilicity | Smallest | Largest | - | - |

| Chemical Potential | Lowest | - | - | Highest |

| Data conceptualized from findings on trans-cinnamaldehyde. semnan.ac.ir |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. banglajol.info This method is crucial in drug design and toxicology to understand interactions at an atomic level. banglajol.info For this compound and related compounds, docking studies can elucidate potential biological targets and mechanisms of action.

Research on cinnamaldehyde derivatives has utilized molecular docking to explore their potential as anticancer agents. researchgate.netnih.gov In these studies, software like AutoDock is employed to dock ligands into the active sites of various cancer-related receptors, such as human carbonic anhydrase IX (hCA IX), matrix metalloproteinase-2 (MMP-2), and CXC chemokine receptor 2 (CXCR2). researchgate.netnih.gov The results are analyzed based on binding energy and the inhibition constant (Ki), where a lower value indicates a stronger interaction. researchgate.net

For example, in docking studies with cinnamaldehyde against the hCA IX receptor, interactions often involve covalent bonds with metal cofactors like Zn²⁺ and π-sigma interactions with amino acid residues such as Leu 199. nih.gov Similarly, the interaction of cinnamaldehyde with the milk protein alpha-lactalbumin has been investigated, showing that the compound binds within a flexible loop of the protein, primarily through hydrophobic interactions. bmmj.org Such studies reveal that even small structural modifications, like the addition of a methyl group in this compound, can significantly influence binding affinity and specificity for a given target.

Table 2: Illustrative Molecular Docking Results for Cinnamaldehyde Derivatives Against Anticancer Targets

| Receptor Target | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues (Example) |

| hCA IX (5FL6) | Cinnamaldehyde | -4.45 | 363.47 | Leu 199, Zn²⁺ |

| hCA IX (5FL6) | o-Hydroxycinnamaldehyde | -6.21 | 30.15 | His 120, Trp 210, Zn²⁺ |

| MMP-2 (1HOV) | Cinnamaldehyde | -5.73 | 75.14 | Leu 165, Ala 166, Zn²⁺ |

| MMP-2 (1HOV) | o-Hydroxycinnamaldehyde | -7.21 | 5.31 | His 202, His 212, Zn²⁺ |

| CXCR2 (4XCU) | Cinnamaldehyde | -6.64 | 14.88 | Arg 199, Arg 264 |

| CXCR2 (4XCU) | o-Hydroxycinnamaldehyde | -7.42 | 3.52 | Arg 199, Gln 277 |

| Data adapted from studies on cinnamaldehyde and its hydroxy derivatives. researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models use molecular descriptors—numerical values that represent the physicochemical properties of a molecule—to predict the activity of new or untested compounds. biointerfaceresearch.comtaylorfrancis.com

The development of a QSAR model involves several key steps: data collection, generation of molecular descriptors, splitting the data into training and test sets, model construction using statistical methods like Multiple Linear Regression (MLR), and rigorous validation. biointerfaceresearch.com For a series of compounds including this compound, descriptors could include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). fqs.pl

While specific QSAR models for this compound are not extensively detailed in the provided context, the methodology is widely applied in toxicology and drug discovery. taylorfrancis.comresearchgate.net For example, QSAR models are developed to predict properties like biodegradability or phototoxicity for diverse sets of organic chemicals. fqs.plresearchgate.net A hypothetical QSAR study on cinnamaldehyde derivatives could aim to predict their antifungal activity by correlating it with descriptors calculated from their optimized molecular structures. chemicalbook.com The resulting model could then be used to design new derivatives with enhanced activity. taylorfrancis.com

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, Reactivity |

| Steric/Topological | Molecular weight, Molecular volume, Surface area, Branching indices | Size, Shape, and connectivity of the molecule |

| Thermodynamic | Heat of formation, Solvation energy | Stability and interaction with solvent |

| Hydrophobicity | LogP (Octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

Conformational Analysis

Computational methods, especially DFT, are employed to perform conformational analysis. researchgate.net This involves scanning the potential energy surface by systematically rotating specific dihedral angles. For the parent molecule, cinnamaldehyde, studies have identified two primary planar conformers: s-cis and s-trans, which are defined by the orientation around the single bond connecting the carbonyl group and the vinyl group. researchgate.net

For cinnamaldehyde, the s-trans conformer is generally found to be more stable than the s-cis conformer in the gas phase. researchgate.net The introduction of a methyl group at the alpha position in this compound would be expected to influence this conformational preference. The steric bulk of the methyl group could potentially alter the rotational barrier between the conformers and shift the equilibrium towards one conformer over the other. This analysis helps in identifying the most stable and likely bioactive conformation of the molecule.

Table 4: Conformational Data for Cinnamaldehyde (Illustrative) This table shows results for the parent compound, cinnamaldehyde, which provides a basis for understanding the conformational analysis of this compound.

| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Stability in Gas Phase |

| s-trans | ~180° | 0.00 (Reference) | More Stable |

| s-cis | ~0° | > 0 | Less Stable |

| Transition State | ~90° | Highest | - |

| Data conceptualized from potential energy scan studies. researchgate.net |

Toxicological Research and Mechanistic Investigations

Skin Sensitization and Allergic Reactions Research

The mechanisms by which alpha-methylcinnamaldehyde may induce skin sensitization involve a series of events, beginning with its interaction with skin proteins.

The induction of skin sensitization by small chemical compounds, known as haptens, is widely understood to be initiated by their ability to bind to skin proteins, a process termed haptenation. acs.orgnih.gov For aldehydes like cinnamaldehyde (B126680) and its derivatives, reactivity towards proteins is a key determinant of their sensitization potential. Unsaturated aldehydes can react with nucleophilic amino acid residues in proteins through mechanisms such as Michael addition or Schiff base formation. researchgate.net

While the parent compound, trans-cinnamaldehyde, is a known sensitizer (B1316253) that can form protein adducts, research on related compounds indicates that structural modifications, such as the addition of an alpha-alkyl group, can influence reactivity. acs.orgnih.gov Studies on cinnamaldehyde have shown it can be metabolized in the skin by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), leading to the formation of cinnamic alcohol and cinnamic acid, respectively. nih.govnih.gov This biotransformation is significant, as it can either detoxify the initial compound or, in the case of prohaptens like cinnamic alcohol, activate it to the more reactive aldehyde. nih.govnih.govmedicaljournalssweden.se It is hypothesized that this compound may undergo similar metabolic processes in the skin.

For risk assessment purposes, particularly for fragrance ingredients, the "No Expected Sensitization Induction Level" (NESIL) is a critical value. The NESIL represents the highest exposure level per unit area of skin at which no induction of skin sensitization is expected in the non-sensitized population. nih.gov This value is often derived from a weight of evidence approach, incorporating data from human studies like the Human Repeated Insult Patch Test (HRIPT), animal data from the Local Lymph Node Assay (LLNA), and in vitro/in silico methods. nih.gov

In a comprehensive weight of evidence analysis, this compound has been categorized as a weak sensitizer. The determined NESIL for this compound was 3543 µg/cm². nih.gov

| Compound | Potency Category | NESIL (µg/cm²) | LLNA EC3 Value (%) |

|---|---|---|---|

| This compound | Weak | 3543 | Not Available |

In recent years, a shift away from animal testing has led to the development and adoption of non-animal methods for predicting skin sensitization. These methods are often based on the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the key molecular and cellular events initiating the allergic response. nih.gov

In Chemico Methods: The Direct Peptide Reactivity Assay (DPRA) assesses the first key event of the AOP—protein binding. It measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) after incubation with a test chemical. nih.govaltex.org

In Vitro Methods: Assays like the KeratinoSens™ test address the second key event: keratinocyte activation. This assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant response pathway, a key cellular response to sensitizers. nih.govnih.gov The human Cell Line Activation Test (h-CLAT) evaluates the third key event, dendritic cell activation, by measuring the expression of specific cell surface markers (CD54 and CD86). nih.gov

In Silico Models: Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, predict a chemical's sensitization potential based on its structure. researchgate.netnih.gov For this compound, in silico analysis shows a positive alert for reactivity via the Michael addition mechanism, which is consistent with its chemical structure as an α,β-unsaturated aldehyde. nih.govresearchgate.net

These integrated approaches, combining data from various non-animal sources, are increasingly used to classify the sensitization hazard and potency of chemicals. nih.gov

Cellular Toxicity Studies

Research into the effects of this compound at the cellular level provides insights into its potential cytotoxicity.

The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used in vitro model for cardiotoxicity studies. nih.gov In a study investigating the biological activities of this compound and its derivatives, the compound was tested for toxicity against H9c2 rat cardiac myoblast cells. The research found that this compound did not exhibit any toxicity towards this specific cell line.

| Compound | Cell Line | Observed Effect |

|---|---|---|

| This compound | H9c2 Rat Cardiac Myoblast | No toxicity observed |

Metabolic Pathways and Biotransformation Research

Understanding the metabolic fate of this compound is crucial for interpreting its toxicological profile. While specific studies on the biotransformation of this compound are limited, the metabolic pathways of the parent compound, cinnamaldehyde, have been investigated and provide a likely model.

In human skin, cinnamaldehyde can undergo both oxidation and reduction. nih.govnih.gov The primary metabolic pathways involve:

Oxidation: Aldehyde dehydrogenase (ALDH) enzymes can oxidize the aldehyde group to a carboxylic acid, converting cinnamaldehyde to cinnamic acid. nih.gov

Reduction: Alcohol dehydrogenase (ADH) enzymes can reduce the aldehyde group to an alcohol, transforming cinnamaldehyde into cinnamic alcohol. nih.gov

These enzymatic processes are considered key determinants of the ultimate sensitization potential, acting as either detoxification (conversion to the acid) or potential activation (in the case of prohaptens) pathways. nih.gov It is plausible that this compound follows analogous metabolic routes, being converted to alpha-methylcinnamic acid via oxidation or to alpha-methylcinnamyl alcohol via reduction within metabolically competent tissues like the skin.

Beta-Oxidation and Hippuric Acid Derivative Formation

The established metabolic pathway for the parent compound, cinnamaldehyde, involves its initial oxidation to cinnamic acid. This is followed by the activation of cinnamic acid to its coenzyme A (CoA) thioester, cinnamoyl-CoA. Subsequently, cinnamoyl-CoA can undergo beta-oxidation, a process that shortens the carbon chain, to ultimately form benzoyl-CoA. This intermediate is then conjugated with the amino acid glycine (B1666218) to produce hippuric acid, which is a common urinary metabolite.

However, the presence of the alpha-methyl group in this compound introduces a structural hindrance that is thought to significantly alter this metabolic route. The methyl group is located at the alpha-carbon position of the side chain, a key site for the enzymatic reactions of beta-oxidation. This substitution is believed to impede the enzymes responsible for this metabolic process. Consequently, the formation of a hippuric acid derivative from this compound via the beta-oxidation pathway is considered to be a minor, if not negligible, metabolic route.

Role of Aldehyde Dehydrogenases and Aldose Reductases in Metabolism

Aldehyde Dehydrogenases (ALDHs): These enzymes are critical for the detoxification of a wide array of aldehydes by catalyzing their oxidation to the corresponding carboxylic acids. theaic.org In the case of cinnamaldehyde, ALDHs play a pivotal role in its conversion to cinnamic acid, which is the first step in its major metabolic pathway. researchgate.net However, research indicates that the substrate specificity of ALDHs is influenced by the structure of the aldehyde. Studies have shown that ALDHs exhibit a lower affinity for branched-chain aldehydes compared to their straight-chain counterparts. researchgate.net this compound, with its methyl group at the alpha position, is classified as a branched-chain aldehyde. This structural feature is likely to hinder its efficient oxidation by ALDHs, suggesting that the conversion to alpha-methylcinnamic acid is a less favorable metabolic step compared to the oxidation of cinnamaldehyde.

Influence of Substituent Position and Size on Metabolic Detoxification

The position and size of substituents on the cinnamaldehyde molecule have a profound impact on its metabolic detoxification and biological activity. The alpha-methyl group in this compound serves as a prime example of this structure-activity relationship.

The presence of the methyl group at the alpha-position appears to sterically hinder the enzymatic processes that are central to the detoxification of cinnamaldehyde. As previously mentioned, the reduced affinity of aldehyde dehydrogenases for branched-chain aldehydes suggests that the initial and crucial oxidation step is significantly slowed down for this compound. researchgate.net This steric hindrance likely extends to other enzymatic transformations, potentially leading to a different metabolic profile compared to the unsubstituted cinnamaldehyde.

Comparative studies on the biological effects of cinnamaldehyde and its analogues have shown that modifications to the side chain can dramatically alter their activity. For instance, research on the anti-biofilm and anthelmintic properties of cinnamaldehyde analogs revealed that this compound exhibited potent inhibitory effects, in some cases greater than cinnamaldehyde itself, suggesting that the methyl group influences its interaction with biological targets. researchgate.net This alteration in biological activity is likely a direct consequence of the modified metabolic and pharmacokinetic properties conferred by the alpha-methyl substituent. The size and electronic properties of the substituent can affect not only the rate of metabolism but also the metabolic pathways that are utilized, leading to the formation of different metabolites with potentially distinct toxicological profiles.

Environmental Fate and Ecotoxicological Implications in Research

Biodegradation Studies in Aquatic Environments

Biodegradation is a key process that determines the persistence of organic compounds in the aquatic environment. diva-portal.orgdiva-portal.org Research into the biodegradability of alpha-Methylcinnamaldehyde helps to classify its environmental persistence.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the ready biodegradability of chemicals. oecd.orgnih.gov These tests, typically running for 28 days, measure the extent of mineralization to CO2, dissolved organic carbon (DOC) removal, or oxygen uptake. oecd.org To be classified as "readily biodegradable," a substance must meet specific pass levels, such as 70% removal of DOC or 60% of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production, within a 10-day window of the 28-day test. oecd.org While specific ready biodegradability data for this compound is not detailed in the provided search results, the principles of these tests are fundamental to its environmental assessment.

Environmental Partitioning and Transport Research

Understanding how this compound partitions between different environmental compartments—soil, water, and air—is crucial for predicting its environmental transport and fate.

The movement and distribution of organic compounds in the environment are governed by their physical and chemical properties. For a substance like this compound, its low water solubility suggests it will tend to partition from water to soil and sediment. nih.govnoaa.gov The organic carbon content of soil and sediment is a key factor in the sorption of nonionic organic compounds. usgs.gov Mathematical models are often developed to describe the fate of chemical degradation in soil/water microcosm systems, taking into account processes like sorption, desorption, and biodegradation. researchgate.net The partitioning behavior of volatile organic compounds (VOCs) can also be influenced by the water content of the soil. researchgate.net

The tendency of a chemical to move from water to air is described by its Henry's Law Constant. copernicus.orgnih.gov This constant is a critical parameter for modeling the environmental distribution of volatile compounds. noaa.govepa.gov While the specific Henry's Law Constant for this compound is not provided in the search results, its classification as a combustible chemical with a notable flash point suggests a degree of volatility. nih.govnoaa.gov

Aquatic Ecotoxicity and Reactive Toxicant Considerations

The ecotoxicity of this compound is linked to its chemical structure and reactivity.

This compound, as an α,β-unsaturated aldehyde, is considered a soft electrophile. nih.gov This electrophilicity is a key factor in its biological activity. The α,β-unsaturated carbonyl group can react with biological nucleophiles, such as the thiolate groups on cysteine residues in proteins, through a process known as Michael addition. nih.govnih.gov This covalent modification of essential biomolecules is a primary mechanism of toxicity for this class of compounds. nih.govepa.gov The presence of the methyl group at the alpha position can influence the compound's electrophilic reactivity and, consequently, its toxic potency. nih.gov

Future Research Directions and Potential Academic Applications

Development of Novel Therapeutic Agents

The chemical architecture of alpha-Methylcinnamaldehyde makes it a valuable scaffold and intermediate for the synthesis of new therapeutic agents. nih.gov Its established role as a key intermediate in the production of drugs like Epalrestat (B1671369), used to treat diabetic neuropathy, underscores its pharmaceutical relevance. foreverest.netnih.gov Future research is focused on leveraging its inherent biological activities and its capacity for chemical modification to develop novel drugs. nih.gov

A significant area of investigation is its antimicrobial properties. Research has demonstrated that this compound is a potent inhibitor of Candida albicans biofilm formation, showing over 90% inhibition at a concentration of 50 μg/mL. researchgate.net It effectively hinders the fungal hyphal growth and cell aggregation, which are critical for biofilm integrity. researchgate.net This positions this compound and its future derivatives as potential candidates for new antifungal therapies, addressing the growing challenge of drug-resistant fungal infections. Further studies are exploring the potential of cinnamaldehyde (B126680) analogs as dual-acting agents against both fungal biofilms and helminths (parasitic worms). researchgate.net

| Biological Activity | Target Organism/System | Key Findings |

| Antifungal | Candida albicans | Exhibits potent antibiofilm activity (>90% inhibition at 50 μg/mL); inhibits hyphal growth and cell aggregation. researchgate.net |

| Pharmaceutical Intermediate | Drug Synthesis | Serves as a crucial intermediate in the synthesis of Epalrestat, a drug for diabetic complications. foreverest.netnih.gov |

| Potential Anthelmintic | Caenorhabditis elegans | Analogs are being investigated for anthelmintic properties. researchgate.net |

Biocatalytic Pathway Engineering for Stereoselective Synthesis

While traditional chemical synthesis methods for this compound exist, such as the condensation of benzaldehyde (B42025) and propionaldehyde (B47417), these can present challenges in achieving high stereoselectivity and may involve harsh conditions or complex catalysts. google.comchemicalbook.comscribd.com Biocatalytic methods offer a promising green alternative, utilizing enzymes to perform highly specific chemical transformations under mild conditions. A key area of future research is the engineering of biocatalytic pathways for the stereoselective synthesis of this compound and its derivatives.

The asymmetry of this compound's derivatives is crucial for applications in perfumery and pharmaceuticals, where different enantiomers can have distinct biological activities and sensory properties. Research has successfully demonstrated the chemo-enzymatic asymmetric synthesis of alpha-methyldihydrocinnamaldehyde derivatives using ene-reductases. nih.govresearchgate.net By selecting specific enzymes, researchers can control the stereochemical outcome of the reaction. For instance, (S)-aldehydes have been produced with up to 97% enantiomeric excess (e.e.) using enzymes like OPR3 and nicotinamide (B372718) 2-cyclohexene-1-one reductase (NCR) from Zymomonas mobilis. nih.govresearchgate.net This approach highlights the potential for developing robust, scalable biocatalytic processes.

Future work in this area will likely involve:

Enzyme Discovery and Engineering : Screening for novel enzymes with higher activity and selectivity or engineering existing enzymes to optimize their performance for specific this compound derivatives. sigmaaldrich.com

Whole-Cell Biocatalysis : Developing engineered microorganisms that can perform the entire synthesis pathway from simple precursors, creating efficient "cell factories". researchgate.net

Multi-Enzyme Cascades : Designing cell-free systems where multiple enzymes work in concert to produce the target molecule, avoiding issues of cellular regulation and toxicity.

| Enzyme | Source Organism | Product Stereochemistry | Enantiomeric Excess (e.e.) |

| YqjM (OYE homolog) | Bacillus subtilis | (R)-enantiomer | Max 53% |

| OPR1 | Tomato | (R)-enantiomer | Max 53% |

| OPR3 | Tomato | (S)-enantiomer | Up to 97% |

| NCR | Zymomonas mobilis | (S)-enantiomer | Up to 97% |

| OYE isoenzymes 1-3 | Yeast | (S)-enantiomer | Up to 97% |

Advanced Materials Science Applications

An emerging and largely unexplored frontier for this compound is its application in materials science. While its parent compound, cinnamaldehyde, has been investigated for creating functional polymers, similar research into this compound is a promising future direction.

Research on cinnamaldehyde has shown it can be either loaded into or chemically conjugated with polymers to create materials with enhanced properties, particularly for biomedical applications. mdpi.com These strategies could be adapted for this compound:

Cinnamaldehyde-Loaded Polymers : this compound could be incorporated into polymer matrices like films, nanoparticles, or nanofibers. mdpi.com Such materials could find use as antimicrobial food packaging, functional coatings, or in controlled-release systems for fragrance applications.

Cinnamaldehyde-Conjugated Polymers : The reactive aldehyde group of this compound allows it to be chemically bonded to polymer chains. mdpi.com For example, it can react with polymers containing primary amine groups (like chitosan) to form stimuli-responsive imine linkages. mdpi.com This could lead to the development of "smart" materials that release the active compound in response to specific environmental triggers, such as changes in pH. mdpi.com

Future academic research could focus on synthesizing and characterizing these novel polymers, evaluating their functional properties (e.g., antimicrobial efficacy, release kinetics), and exploring applications in areas like active packaging, biomedical devices, and functional textiles.

Mechanistic Elucidation of Bioactivity and Toxicity Pathways

A deeper understanding of how this compound interacts with biological systems at a molecular level is crucial for developing safe and effective applications. Future research will focus on elucidating the specific pathways through which it exerts its bioactive effects and its potential toxicity.

In its role as an antifungal agent against C. albicans, studies have shown that this compound treatment leads to significant changes in gene expression. It causes the down-regulation of genes critical for filamentation and adhesion, such as ECE1, IFD6, RBT5, and UME6, while up-regulating genes like CHT4 and YWP1. researchgate.net This indicates that its mechanism of action involves the disruption of key fungal morphogenesis and virulence pathways. researchgate.net Similarly, derivatives of the parent compound cinnamaldehyde have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton. nih.gov

Toxicological data provides a baseline for safety, but mechanistic studies are needed to understand these findings. For example, the compound's potential to cause irritation upon contact requires further investigation into its interaction with skin proteins and cellular pathways. nih.gov

| Toxicological Data Point | Test Animal | Value |

| LD50 (Oral) | Rat | 2050 mg/kg |

| LD50 (Dermal) | Rabbit | >5 g/kg |

Future academic work will likely employ advanced techniques such as transcriptomics, proteomics, and metabolomics to map the cellular responses to this compound exposure. This will help to identify specific protein targets and signaling cascades, providing a robust, science-based foundation for both therapeutic development and risk assessment.

Computational Design and Optimization of Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. For this compound, these approaches can guide the synthesis of derivatives with enhanced therapeutic properties or novel functionalities.

Initial research has already utilized molecular docking simulations to predict how this compound interacts with fungal protein targets. researchgate.net These studies revealed that the compound likely binds to specific amino acid residues within the active sites of proteins like UCF1 and YWP1 in C. albicans, providing a hypothesis for its antibiofilm mechanism. researchgate.net

Building on this, future research can employ a wider range of computational techniques:

Structure-Activity Relationship (SAR) Studies : By synthesizing and testing a library of derivatives, computational models can be built to correlate specific structural modifications with changes in biological activity.